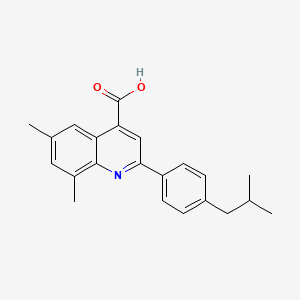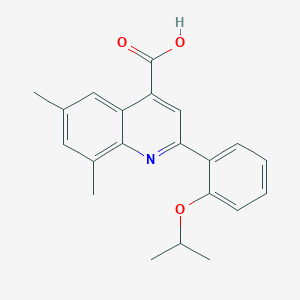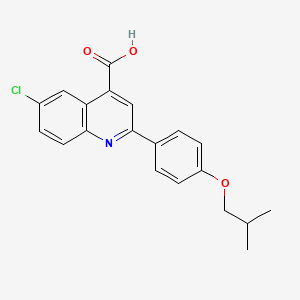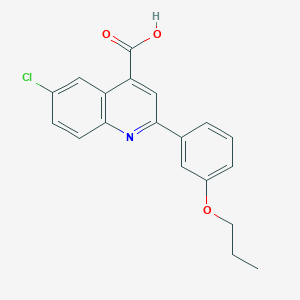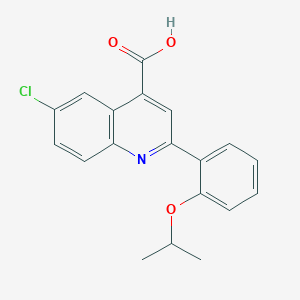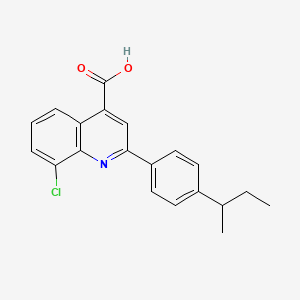
4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole derivatives exhibit significant scientific research interest, particularly in the field of cancer treatment. Rasal et al. (2020) synthesized a series of compounds bearing the benzimidazole moiety that demonstrated anticancer activity against various cancer cell lines, including melanoma and breast cancer. Notably, one compound displayed remarkable antiproliferative activity specifically against MDA-MB human cancer cell lines (Rasal, Sonawane, & Jagtap, 2020).
Biological Activity
Benzimidazole derivatives, including those similar to this compound, are studied for their potential biological activities, such as antiviral, antitumor, antimicrobial, and antiulcer effects. Pankina et al. (2013) investigated new derivatives of benzimidazole for their biological properties, underlining the versatility and potential of this class of compounds in drug synthesis and pharmacology (Pankina, Koval, Korotkikh, & Smolyar, 2013).
Photochromic Properties
The photochromic properties of benzimidazol[1,2a]pyrrolidin-2-ones, related to this compound, have been explored by Kose and Orhan (2006). They synthesized novel photochromic compounds that exhibited thermally stable and highly colored photochromes, highlighting potential applications in materials science (Kose & Orhan, 2006).
Chemical Synthesis and Structure
Potential in Kinase Inhibitors
Benzimidazole-based compounds, including those structurally related to this compound, have been proposed as mimics in kinase inhibitors. Research by McClure et al. (2005) discussed the theoretical and experimental design of such inhibitors, particularly in the application to p38 MAP kinase, showing their potential in therapeutic applications (McClure et al., 2005).
Safety and Hazards
特性
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-8-5-6-10-12(9(8)2)16-13(15-10)11-4-3-7-14-11/h5-6,11,14H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWWJVDMGWUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C3CCCN3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
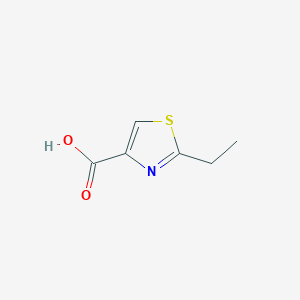
![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)

